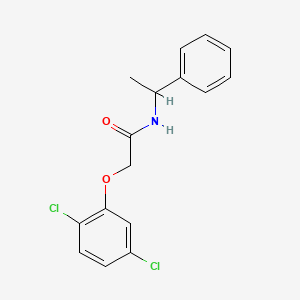
2-(2,5-dichlorophenoxy)-N-(1-phenylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,5-dichlorophenoxy)-N-(1-phenylethyl)acetamide, also known as DCPA, is a selective herbicide that is widely used in agriculture to control weeds. It belongs to the family of phenoxyacetate herbicides, which act by disrupting plant growth and development. DCPA has been extensively studied for its synthesis, mechanism of action, and biochemical and physiological effects.
Scientific Research Applications
Design and Synthesis for Anti-inflammatory Activity
The design and synthesis of acetamide derivatives, including 2-(2,5-dichlorophenoxy)-N-(1-phenylethyl)acetamide, have been explored for their potential anti-inflammatory activities. A study conducted by Al-Ostoot et al. (2020) focused on the molecular docking analysis of an indole acetamide derivative, revealing its anti-inflammatory properties by targeting the cyclooxygenase COX-1 and COX-2 domains. The study utilized spectroscopic analyses and density functional theory calculations to characterize the compound and confirm its anti-inflammatory activity through in silico modeling studies (Al-Ostoot et al., 2020).
Anticancer and Analgesic Potential
Research has also demonstrated the potential anticancer, anti-inflammatory, and analgesic activities of 2-(substituted phenoxy) acetamide derivatives. Rani et al. (2014) developed novel chemical entities using the Leuckart synthetic pathway, revealing that compounds with halogens on the aromatic ring, including this compound derivatives, show favorable anticancer and anti-inflammatory activity. One compound, in particular, exhibited significant anticancer, anti-inflammatory, and analgesic activities, suggesting the potential development into a therapeutic agent (Rani et al., 2014).
Antimicrobial Activity
Mistry et al. (2009) synthesized novel thiazolidinone and acetidinone derivatives, including compounds related to this compound, and screened them for antimicrobial activity. This research highlighted the potential of these compounds in combating microbial infections, with the synthesized products undergoing structural characterization and antimicrobial screening against various microorganisms (Mistry et al., 2009).
Molecular Docking and Anticancer Studies
Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound related to this compound, and confirmed its anticancer activity through in silico modeling studies targeting the VEGFr receptor. The study provided insights into the compound's structure and potential as an anticancer drug through crystallography and molecular docking analyses (Sharma et al., 2018).
properties
IUPAC Name |
2-(2,5-dichlorophenoxy)-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2/c1-11(12-5-3-2-4-6-12)19-16(20)10-21-15-9-13(17)7-8-14(15)18/h2-9,11H,10H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVXBJSUZLIYNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)COC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

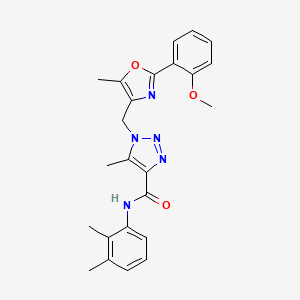
![6-chloro-1-{[(dimethylamino)carbonyl]oxy}-2-(4-methylphenyl)-1H-1,3-benzimidazole](/img/structure/B2390195.png)
![2-(1H-indol-1-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide](/img/structure/B2390196.png)
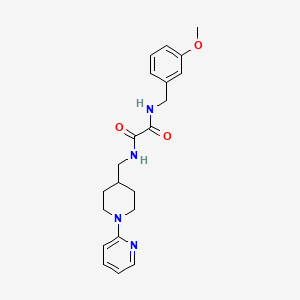
![2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2390200.png)
![N'-[(1-benzyl-4-piperidinyl)carbonyl]cyclopropanecarbohydrazide](/img/structure/B2390202.png)
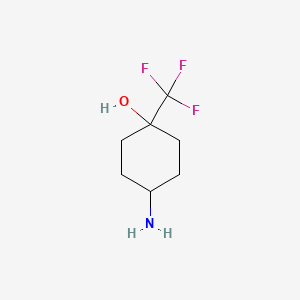
![tert-butyl 2-{1-[2-tert-butyl-4-methyl-6-(methylsulfanyl)pyrimidin-5-yl]-N-methylformamido}acetate](/img/structure/B2390204.png)

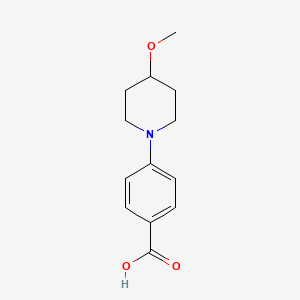

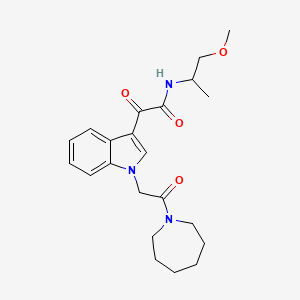
![N-(4-methoxyphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2390214.png)
![(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2390215.png)